molecular formula C18H24N2O3 B1381808 tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1133325-57-1

tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B1381808
CAS No.: 1133325-57-1
M. Wt: 316.4 g/mol
InChI Key: IYQAAZHLBBJUNB-GRTSSRMGSA-N
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Description

tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative featuring a 2,6-diazabicyclo[3.2.0]heptane core. The compound is stereochemically defined, with an (S)-configured phenylethyl substituent at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 2.

Properties

IUPAC Name

tert-butyl 7-oxo-6-[(1S)-1-phenylethyl]-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(13-8-6-5-7-9-13)20-14-10-11-19(15(14)16(20)21)17(22)23-18(2,3)4/h5-9,12,14-15H,10-11H2,1-4H3/t12-,14?,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAAZHLBBJUNB-GRTSSRMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the enantioselective construction of the bicyclic scaffold, which is crucial for achieving the desired stereochemistry. The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high enantioselectivity .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate with analogs in terms of structural features , synthetic routes , and biological relevance .

Substituent Variations in Bicyclic β-Lactams
Compound Name Bicyclo System Key Substituents Biological Activity Molecular Weight (g/mol) Reference
Target Compound [3.2.0] 7-oxo, 6-(S)-1-phenylethyl, 2-Boc Not explicitly reported 349.4 (estimated)
7-Oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide [3.2.1] 7-oxo, 6-sulfooxy, 2-carboxamide Antibacterial (patented for bacterial infections) 320.3 (estimated)
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-nitro-pyridyl, 2-Boc Intermediate for kinase inhibitors 347.4 (reported)
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] 4-thia, 6-pivalamido Penicillin-like antibiotic 356.4 (reported)

Key Observations :

  • Bicyclo System : The [3.2.0] system in the target compound and penicillin analogs (e.g., ) introduces greater ring strain compared to [3.2.1] or [2.2.1] systems, enhancing reactivity for β-lactam ring opening—a critical feature for antibiotic activity .
  • Substituent Impact : The (S)-1-phenylethyl group in the target compound may influence stereoselective interactions with bacterial enzymes, analogous to how the 6-pivalamido group in penicillin derivatives enhances stability against β-lactamases . In contrast, the 6-sulfooxy substituent in ’s compound confers solubility and antibacterial efficacy via sulfation .
  • Synthetic Routes : The target compound’s synthesis likely mirrors methods used for tert-butyl diazabicycloheptane carboxylates (e.g., ), involving Boc protection and stereocontrolled alkylation .
Stereochemical Comparisons

The (S)-configured phenylethyl group in the target compound contrasts with its (R)-isomer (CAS 1133325-41-3, InChIKey: IYQAAZHLBBJUNB-YUELXQCFSA-N), which exhibits distinct physicochemical properties. Stereochemistry significantly affects binding to biological targets; for example, penicillin derivatives with specific configurations show enhanced β-lactamase resistance .

Functional Group Analogues
  • 7-Oxo Group : Present in both the target compound and analogs, this group is critical for mimicking the β-lactamase substrate, enabling irreversible enzyme inhibition .
  • Boc Protection : The tert-butyl carboxylate in the target compound and derivatives serves as a temporary protecting group, facilitating synthetic modularity .

Biological Activity

The compound tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic structure that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.

The molecular formula of this compound is C21H27N2O3C_{21}H_{27}N_{2}O_{3} with a molecular weight of approximately 359.45 g/mol. The compound features a bicyclic structure that is characteristic of various bioactive molecules.

Cytotoxicity

Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study evaluating the cytotoxic effects of related bicyclic compounds demonstrated that they could selectively inhibit tumor cell proliferation while sparing normal cells. The selectivity index (SI) for these compounds ranged from 3 to 4, indicating a promising therapeutic window .

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHeLa (cervical cancer)103.5
Compound BB16-F0 (melanoma)154.0
tert-Butyl 7-oxo...LM3 (mammary adenocarcinoma)TBDTBD

The mechanism by which this compound exerts its biological effects may involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. Similar compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, suggesting that this compound may also activate caspase cascades leading to programmed cell death .

Case Studies

  • Study on Antitumor Activity : A study published in RSC Advances explored the antitumor activity of hybrid compounds similar to tert-butyl 7-oxo... The results indicated that these compounds could significantly reduce tumor growth in vivo while inducing apoptosis in tumor cells through mitochondrial pathways .
  • Cytotoxic Selectivity : Another investigation focused on the selectivity of related bicyclic compounds against normal versus tumor cells, revealing that certain structural modifications enhanced selectivity and potency against cancer cells without affecting healthy tissues .

Discussion

The promising biological activities associated with this compound highlight its potential as a lead compound for further drug development. Ongoing research should focus on optimizing its structure to enhance its efficacy and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

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